Lower Lipophilicity (LogP ≈ 1.17–1.22) Relative to the Phenyl Analog Improves Aqueous Solubility and Reduces Nonspecific Binding Risk
The target compound exhibits a predicted LogP of 1.17–1.22, which is substantially lower than that of the 3-phenyl analog (estimated LogP ≈ 2.5–3.5 based on the addition of a phenyl ring contributing approximately +1.3 to +2.3 LogP units relative to the methyl substituent) . This lower LogP translates to improved aqueous solubility and reduced nonspecific protein binding, both critical parameters for fragment-based screening and in vitro assay reliability [1].
| Evidence Dimension | Predicted partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.17 (ChemScene) to 1.22 (Fluorochem) |
| Comparator Or Baseline | 3-Phenyl analog: LogP not directly measured but estimated ≥ 2.5 based on phenyl-for-methyl substitution LogP increment; 3-cyclopropyl analog: LogP reported as ~2.59 (mcule.com prediction) |
| Quantified Difference | ΔLogP ≥ 1.3 units lower for the methyl analog vs. phenyl analog; ΔLogP ≈ 1.4 units lower vs. cyclopropyl analog |
| Conditions | Predicted LogP values from vendor computational chemistry data (method undisclosed but consistent within each vendor source) |
Why This Matters
Lower LogP directly correlates with higher aqueous solubility and lower non-specific binding in biological assays, making this compound a more tractable starting point for fragment-based drug discovery (FBDD) where aqueous solubility at 1 mM in DMSO/buffer is often a go/no-go criterion.
- [1] PubChemLite. 3-methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride (CID 63708360). No literature or patent data available for this compound. Available at: https://pubchemlite.lcsb.uni.lu/e/compound/63708360 View Source
